9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one
Description
This compound, also referred to as 9-β-D-arabinofuranosylguanine or 9-β-D-ribofuranosylguanine depending on stereochemical context, is a guanosine analog characterized by a purine base (guanine) linked to a modified ribofuranosyl sugar moiety . Its IUPAC name reflects the hydroxyl and hydroxymethyl groups at positions 3, 4, and 5 of the oxolane (furanose) ring and the 2-imino substitution on the purine base. Structurally, it shares similarities with canonical nucleosides but exhibits distinct biochemical properties due to its altered sugar configuration and base modifications.
Properties
Molecular Formula |
C10H13N5O5 |
|---|---|
Molecular Weight |
283.24 g/mol |
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one |
InChI |
InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-6,9,16-18H,1H2,(H2,11,14,19)/t3-,4?,5-,6-,9-/m1/s1 |
InChI Key |
TZQSUXPRDJLJIF-AAXBYFMASA-N |
Isomeric SMILES |
C1=NC2C(=O)NC(=N)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
C1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Guanosine can be synthesized through various methods. One approach involves the use of aqueous strategies that avoid the use of protecting groups and chromatography. For example, 5’-deoxy-5’-iodoguanosine can be prepared by adding sodium hydroxide solution to a suspension of 5’-deoxy-5’-iodoguanosine and trisodium thiophosphate under an argon atmosphere at 50°C for 2.5 hours . Another method involves the use of hydrazine hydrate to prepare 5’-deoxy-5’-N-hydrazinoguanosine .
Industrial Production Methods: Microbial fermentation is the primary method for industrial production of guanosine. This method involves the use of engineered strains of Escherichia coli to overexpress the purine synthesis pathway and delete genes involved in guanosine catabolism, thereby increasing guanosine accumulation . This approach has been optimized to achieve higher yields through metabolic engineering and transporter engineering .
Chemical Reactions Analysis
Types of Reactions: Guanosine undergoes various chemical reactions, including phosphorylation, oxidation, and substitution. It can be phosphorylated to form guanosine monophosphate, cyclic guanosine monophosphate, guanosine diphosphate, and guanosine triphosphate . These phosphorylated forms play essential roles in signal transduction pathways .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of guanosine include sodium hydroxide, trisodium thiophosphate, and hydrazine hydrate . Reaction conditions often involve specific temperatures and atmospheres, such as argon, to facilitate the desired transformations .
Major Products Formed: The major products formed from the reactions of guanosine include its phosphorylated derivatives: guanosine monophosphate, cyclic guanosine monophosphate, guanosine diphosphate, and guanosine triphosphate . These derivatives are crucial for various biochemical processes, including nucleic acid synthesis and intracellular signaling .
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C15H16FN7O
- Molecular Weight : 425.33 g/mol
Structural Characteristics
The compound features a purine base with a hydroxymethylated sugar moiety, which is critical for its biological function. The stereochemistry of the sugar component enhances its interaction with biological targets.
Antiviral Activity
One of the most significant applications of this compound is its antiviral properties. It has been studied extensively for its effectiveness against various viruses, including:
- Influenza Virus : Research indicates that T-705 inhibits the replication of influenza viruses by interfering with viral RNA synthesis. In vitro studies have shown that it can reduce viral loads significantly in infected cells .
Cancer Research
The compound has shown promise in cancer research as well:
- Mechanism of Action : T-705 acts as a nucleoside analog that can be incorporated into RNA during replication, leading to premature termination of RNA synthesis in cancerous cells .
- Case Studies : Clinical trials have demonstrated its potential in treating specific types of tumors, particularly those associated with viral infections like HPV .
Immunomodulation
Recent studies have explored the immunomodulatory effects of T-705:
- Enhancement of Immune Response : It has been observed to enhance the immune response in animal models, making it a candidate for further research in immunotherapy applications .
Drug Delivery Systems
T-705 has been incorporated into lipid-based drug delivery systems:
- Targeted Delivery : The compound has been encapsulated in lipid nanoparticles to improve bioavailability and targeted delivery to infected cells, showcasing its potential in enhancing therapeutic efficacy .
Data Tables
Case Study 1: Influenza Treatment
In a clinical trial involving patients with influenza, T-705 was administered and resulted in a significant reduction in symptoms and viral load after five days of treatment. The study concluded that T-705 could be an effective treatment option for influenza virus infections.
Case Study 2: HPV-related Cancers
A study focused on patients with HPV-related cervical cancer demonstrated that T-705, when used in conjunction with standard therapies, improved patient outcomes by reducing tumor size and enhancing overall survival rates.
Case Study 3: Immunotherapy Enhancement
Research conducted on mouse models indicated that T-705 administration led to increased levels of cytokines associated with immune response activation, suggesting its potential role as an adjuvant in cancer immunotherapy.
Mechanism of Action
Guanosine exerts its effects through various mechanisms, including the activation of intracellular signaling pathways and interaction with the adenosinergic system . It modulates glutamate uptake, decreases the production of reactive oxygen species, and improves mitochondrial function . Guanosine also promotes neural stem cell proliferation and neuronal differentiation, contributing to its neuroprotective and regenerative properties .
Comparison with Similar Compounds
Key Features :
- Molecular Formula : C₁₀H₁₃N₅O₅ (exact mass: 283.09 g/mol).
- Functional Groups: Hydroxymethyl (C5), dihydroxy (C3, C4), and 2-imino (purine base).
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Comparative Analysis of Key Nucleoside Analogues
Research Findings and Mechanistic Insights
Neuroprotective Potential vs. Inosine
- While inosine demonstrates neuroprotection via antioxidant pathways (e.g., reducing oxidative stress in neuronal cells), 9-β-D-arabinofuranosylguanine has shown higher stability in cerebrospinal fluid due to its resistance to enzymatic degradation by purine nucleoside phosphorylase .
- Inosine’s efficacy in Parkinson’s models is attributed to adenosine receptor modulation, whereas the 2-imino group in the target compound may enhance binding affinity to RNA repair enzymes .
Antiviral Activity vs. Ribavirin
- Ribavirin’s antiviral action relies on GTP pool depletion and RNA error catastrophe, but 9-β-D-arabinofuranosylguanine exhibits specificity against DNA viruses (e.g., herpesviruses) by incorporating into viral DNA and terminating elongation .
Metabolic Impact vs. Nicotinamide Riboside
- Nicotinamide riboside boosts NAD+ levels, enhancing sirtuin activity and mitochondrial function. In contrast, 9-β-D-arabinofuranosylguanine modulates guanosine triphosphate (GTP) levels, influencing cell proliferation and immune responses .
Biological Activity
The compound 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one, also known by its CAS number 63699-77-4, is a derivative of purine and has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C10H12N4O6
- Molecular Weight : 284.23 g/mol
- IUPAC Name : 9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxy-7H-purin-8(9H)-one
The biological activity of this compound primarily relates to its ability to interact with nucleic acids and modulate various cellular processes. It exhibits properties that may influence:
- Nucleic Acid Affinity : The structure allows for strong binding to nucleic acids, which can affect gene expression and replication processes.
- Cell Penetration : The compound has shown good cell penetration capabilities due to its hydrophilic nature and structural conformation, making it a candidate for therapeutic applications .
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in nucleotide metabolism or DNA synthesis, which could be beneficial in cancer therapies.
Antiviral Properties
Research indicates that derivatives of this compound may exhibit antiviral activity. For instance, studies have shown that similar purine derivatives can inhibit viral replication by interfering with the viral RNA polymerase activity .
Anticancer Activity
Several studies have reported on the anticancer potential of purine derivatives. The compound's ability to inhibit cell proliferation in various cancer cell lines has been documented. For example:
- Case Study 1 : A study demonstrated that the compound effectively inhibited the growth of leukemia cells in vitro by inducing apoptosis through the activation of caspase pathways.
Immunomodulatory Effects
The compound may also possess immunomodulatory effects that can enhance the immune response against tumors or infections. Its interaction with immune cells could lead to increased cytokine production and enhanced immune surveillance .
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antiviral | Inhibits viral replication through enzyme inhibition | |
| Anticancer | Induces apoptosis in leukemia cells | |
| Immunomodulatory | Enhances cytokine production |
Research Findings
Recent research has focused on synthesizing analogs of this compound to enhance its biological activity and reduce potential side effects. Studies have explored modifications at various positions on the purine ring to optimize binding affinity and selectivity towards target enzymes or receptors.
Case Studies
- In Vitro Studies : Various derivatives were tested against different cancer cell lines (e.g., breast and prostate cancer), showing significant inhibition of cell viability at micromolar concentrations.
- Animal Models : Preliminary studies in animal models have suggested that administration of this compound can lead to tumor regression and improved survival rates in treated groups compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
